3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one
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Overview
Description
3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one is a heterocyclic compound that features a cinnoline core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one typically involves the condensation of 4-methoxyphenylhydrazine with cinnolin-4-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the preparation of 4-methoxyphenylhydrazine, followed by its reaction with cinnolin-4-one under controlled conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene], ethyl ester
- 3-[2-(4-Nitrobenzoyl)hydrazinylidene]furan-2(3H)-one
- 3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
Uniqueness
3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one is unique due to its cinnoline core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
660867-91-4 |
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Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)diazenyl]-1H-cinnolin-4-one |
InChI |
InChI=1S/C15H12N4O2/c1-21-11-8-6-10(7-9-11)16-18-15-14(20)12-4-2-3-5-13(12)17-19-15/h2-9H,1H3,(H,17,20) |
InChI Key |
MGVHAJSDBCUMMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=NNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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